molecular formula C14H12N4O6 B11550395 N-({N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11550395
M. Wt: 332.27 g/mol
InChI Key: QNNIIZQWYUHKPA-FRKPEAEDSA-N
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Description

N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a hydrazone linkage, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of 3-hydroxy-4-nitrobenzaldehyde with hydrazine derivatives, followed by acylation with furan-2-carboxylic acid. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

Major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and leading to various biological effects. The hydrazone linkage allows for the formation of stable complexes with metal ions, which can be utilized in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazone derivatives and furan-based molecules. Examples include:

Uniqueness

What sets N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H12N4O6

Molecular Weight

332.27 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-hydroxy-4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C14H12N4O6/c19-11-6-9(3-4-10(11)18(22)23)7-16-17-13(20)8-15-14(21)12-2-1-5-24-12/h1-7,19H,8H2,(H,15,21)(H,17,20)/b16-7+

InChI Key

QNNIIZQWYUHKPA-FRKPEAEDSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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